molecular formula C11H16BrNO2S B1352377 N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-71-9

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1352377
CAS No.: 850429-71-9
M. Wt: 306.22 g/mol
InChI Key: OGLQPDZZDCFKRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-4-methylbenzenesulfonamide. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can inhibit enzymes or interact with cellular components, leading to its observed effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

IUPAC Name

3-bromo-N,N-diethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQPDZZDCFKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428445
Record name 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-71-9
Record name 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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